Fluorescent Red Mega 520 NHS-ester
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Overview
Description
Fluorescent Red Mega 520 NHS-ester: is a fluorescent dye specifically designed for multicolor techniques. It is characterized by an extremely large Stokes shift between excitation and emission maxima, making it well-suited for excitation by argon lasers or other short-wavelength excitation light . This compound is particularly useful in applications such as DNA sequencing and fluorescence in situ hybridization (FISH) microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare a stock solution of Fluorescent Red Mega 520 NHS-ester, dissolve 1 mg of the compound in 50 μl of absolute, amine-free dimethylformamide (DMF), resulting in a final concentration of approximately 40 nmol/μl . The desired amount of protein is dissolved in bicarbonate buffer (pH 9.0, 50 mM), and the label stock solution is added dropwise to the protein solution under stirring . The mixture is incubated for one hour at room temperature, and the obtained protein conjugate is separated from unreacted free dye using a Sephadex column .
Industrial Production Methods: The industrial production of this compound involves the synthesis of the dye followed by its purification and formulation into a stable product suitable for various applications. The specific details of the industrial production process are proprietary and not publicly available.
Chemical Reactions Analysis
Types of Reactions: Fluorescent Red Mega 520 NHS-ester primarily undergoes amine conjugation reactions. The NHS-ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, bicarbonate buffer (pH 9.0, 50 mM), dimethylformamide (DMF)
Conditions: Room temperature, stirring, incubation for one hour
Major Products: The major product formed from these reactions is the amine-conjugated fluorescent biolabel, which can be used for covalent coupling to proteins and other biomolecules containing primary amino groups .
Scientific Research Applications
Fluorescent Red Mega 520 NHS-ester has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a fluorescent label in various chemical assays and experiments.
Medicine: Utilized in diagnostic assays and imaging techniques to label and track specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of Fluorescent Red Mega 520 NHS-ester involves the formation of stable amide bonds with primary amines in proteins and other biomolecules. The compound’s fluorescent properties are due to its ability to absorb light at a specific wavelength and emit light at a longer wavelength, resulting in a large Stokes shift . This direct conversion of excitation light into emission without using a Förster resonance energy transfer (FRET) mechanism allows for a variety of applications .
Comparison with Similar Compounds
Fluorescent Red Mega 520 NHS-ester can be compared with other similar compounds, such as:
Fluorescein: A widely used fluorescent dye with a shorter Stokes shift and different excitation/emission wavelengths.
Rhodamine: Another common fluorescent dye with distinct spectral properties.
Alexa Fluor dyes: A series of fluorescent dyes with varying excitation and emission wavelengths, used in similar applications.
Uniqueness: this compound is unique due to its extremely large Stokes shift, making it particularly well-suited for multicolor techniques and applications requiring short-wavelength excitation light .
Properties
Molecular Formula |
C30H33N3O9S |
---|---|
Molecular Weight |
611.7 g/mol |
IUPAC Name |
4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]pyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C30H33N3O9S/c1-3-32(4-2)24-12-11-22-18-23(30(37)41-25(22)19-24)10-9-21-15-17-31(20-26(21)43(38,39)40)16-7-5-6-8-29(36)42-33-27(34)13-14-28(33)35/h9-12,15,17-20H,3-8,13-14,16H2,1-2H3 |
InChI Key |
MBVYUWVQIQRLNQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCCCC(=O)ON4C(=O)CCC4=O)S(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCCCC(=O)ON4C(=O)CCC4=O)S(=O)(=O)[O-] |
Origin of Product |
United States |
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